PI-103

Übersicht

Beschreibung

PI-103 ist ein potenter Inhibitor der Phosphatidylinositol-3-Kinase und des mTOR (mammalian target of rapamycin). Es wird häufig in der wissenschaftlichen Forschung eingesetzt, da es die Fähigkeit besitzt, mehrere Kinasen zu hemmen, die an Zellwachstum, Proliferation und Überleben beteiligt sind. This compound hat ein erhebliches Potenzial in der Krebsforschung gezeigt, insbesondere bei der gezielten Ansteuerung von Signalwegen, die in menschlichen Krebsarten häufig fehlreguliert sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung eines Pyridofuropyrimidin-Kerns umfasst. Die Synthese beginnt typischerweise mit der Herstellung von 4-Morpholinylpyridin, das anschließend einer Reihe von Reaktionen wie Cyclisierung, Nitrierung und Reduktion unterzogen wird, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, wird die Verbindung in der Regel in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PI-103 can be synthesized through a multi-step process involving the formation of a pyridofuropyrimidine core. The synthesis typically starts with the preparation of 4-morpholinylpyridine, which is then subjected to a series of reactions including cyclization, nitration, and reduction to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Reaktionstypen

PI-103 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten am Pyridofuropyrimidin-Kern einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen umfassen oft Reagenzien wie Halogene und Nukleophile unter kontrollierten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von this compound sowie substituierte Analoga mit unterschiedlichen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

PI-103 is a dual PI3K/mTOR inhibitor that has shown promise in preclinical studies for cancer treatment . It functions by inhibiting cell proliferation and tumor growth through direct effects on the inhibition of PI3K and mTOR .

Scientific Research Applications

Antitumor Effects : this compound exhibits antitumor activity against a range of human cancer cell lines in vitro and in human tumor xenografts in athymic mice . In established glioma lines and primary CD133(+) glioma-initiating cells, this compound inhibits proliferation and invasion, causes G0-G1 arrest in the cell cycle, and results in significant attenuation of orthotopic tumor growth in vivo .

Combination Therapies : this compound can be combined with other agents to enhance its therapeutic effect. For example, this compound augments the response of glioma cells to stem cell-delivered S-TRAIL, resulting in a significant reduction in tumor volumes compared to this compound treatment alone . The combination of sorafenib and this compound can significantly inhibit EGF-stimulated Huh7 proliferation by blocking both Ras/Raf/MAPK and PI3K/AKT/mTOR pathways .

Immunosuppression : this compound has been shown to induce immunosuppression, which can promote in vivo tumor growth and inhibit apoptosis . In vitro studies have indicated that this compound induces the anti-apoptotic BH3 family proteins Mcl1, Bcl2, and Bcl(xL), favoring the in vitro survival of sorafenib-treated melanoma cells .

Pharmacodynamic Biomarker Effects : this compound causes pharmacodynamic biomarker effects consistent with target inhibition . It also exhibits inhibition of angiogenesis, invasion, and metastasis, as well as direct antiproliferative effects .

PI3K/mTOR signaling pathways : The combination of sorafenib and this compound strongly inhibited both Ras/Raf/MAPK and PI3K/AKT/mTOR signaling pathways .

Case Studies

Gliomas : In orthotopic mouse models of gliomas, systemic delivery of this compound combined with NSC-derived S-TRAIL resulted in a significant reduction in tumor volumes compared with this compound treatment alone . This suggests that this compound may be a useful agent for improving the treatment of malignant gliomas .

Melanoma : Although this compound and sorafenib inhibited melanoma in vitro cell proliferation and viability, the inhibition of the RAS pathway appeared to be more effective .

Hepatocellular Carcinoma : The combination of sorafenib and this compound can significantly inhibit EGF-stimulated Huh7 proliferation by blocking both Ras/Raf/MAPK and PI3K/AKT/mTOR pathways . The EGF-stimulated mTOR(Ser2448), S6K(Thr389), AKT(Ser473), MEK1/2(Ser217/221), and ERK1/2(Thr202/204) phosphorylation was inhibited by the combination of sorafenib and this compound .

Tumor Xenografts: this compound showed significant antitumor activity in human tumor xenografts in athymic mice .

Data Table

Wirkmechanismus

PI-103 exerts its effects by inhibiting phosphatidylinositol 3-kinase and mammalian target of rapamycin. These kinases are involved in key cellular processes such as cell growth, proliferation, and survival. By inhibiting these kinases, this compound disrupts the signaling pathways that promote tumor growth and survival. The compound also induces autophagy and apoptosis in cancer cells, further contributing to its anti-tumor effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PI-540: Ein weiterer potenter Inhibitor der Phosphatidylinositol-3-Kinase mit verbesserter Löslichkeit und Metabolismus im Vergleich zu PI-103.

PI-620: Ähnlich wie PI-540, mit verbesserter Gewebsverteilung und Antitumorwirksamkeit.

GDC-0941: Ein oral bioverfügbarer Inhibitor mit vergleichbarer in-vitro-Antitumoraktivität wie this compound.

Einzigartigkeit

This compound ist aufgrund seiner hohen Potenz und Selektivität gegenüber mehreren Kinasen, darunter Phosphatidylinositol-3-Kinase, mTOR (mammalian target of rapamycin) und DNA-abhängige Proteinkinase, einzigartig. Diese Breitbandhemmung macht es zu einem wertvollen Werkzeug in der Krebsforschung und Medikamentenentwicklung .

Biologische Aktivität

PI-103 is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which has garnered significant attention in cancer research due to its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cells, and relevant case studies.

Dual Inhibition : this compound inhibits the catalytic subunit of PI3K (p110α) and mTOR, key components of the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these pathways, this compound effectively reduces tumor cell proliferation and induces apoptosis.

Cell Cycle Regulation : Research indicates that this compound induces G0-G1 phase arrest in cancer cells. This is associated with the down-regulation of cyclins D1 and E1 and the up-regulation of cyclin-dependent kinase inhibitors p21 and p27 .

Impact on Biomarkers : The compound modulates various cancer biomarkers, including the phosphorylation states of proteins involved in glycolysis and metabolism, such as Akt and p70S6K. These changes contribute to reduced tumor growth and increased sensitivity to other therapeutic agents .

In Vitro Studies

This compound has been shown to inhibit the proliferation and invasion of multiple cancer cell lines, including:

- Non-Small Cell Lung Cancer (NSCLC) : In studies with A549 and H460 cell lines, this compound treatment resulted in significant growth inhibition. H460 cells, which harbor activating mutations in PIK3CA, demonstrated greater sensitivity compared to A549 cells with wild-type PIK3CA .

- Glioma Cells : The compound also induces autophagosome formation in glioma cells, suggesting potential applications in treating glioblastomas .

In Vivo Studies

Tumor Xenograft Models : In mouse models, this compound has shown efficacy in inhibiting the growth of human tumor xenografts. For instance, it effectively reduced tumor size in models of glioma and NSCLC . The pharmacokinetics of this compound indicate rapid metabolism, which poses challenges for its clinical use; however, prodrug formulations have been developed to enhance its bioavailability .

Case Studies

- Efficacy Against Gefitinib-Resistant NSCLC : A study highlighted that this compound could overcome resistance to gefitinib in NSCLC models by targeting the PI3K/Akt/mTOR pathway. This suggests that combining this compound with existing therapies could enhance treatment outcomes for resistant cancers .

- Combination Therapies : In combination with quercetin, another compound known for its anti-cancer properties, this compound demonstrated enhanced inhibition of the PI3K-AKT signaling pathway. This combination effect may provide a therapeutic strategy for more effective cancer treatment .

Summary of Findings

Eigenschaften

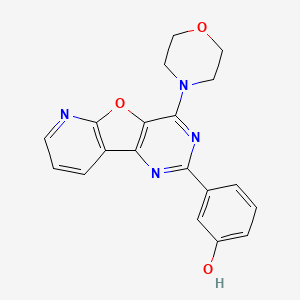

IUPAC Name |

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVCWJQQGGETHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190676 | |

| Record name | pi-103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371935-74-9 | |

| Record name | 3-[4-(4-Morpholinyl)pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371935-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pi-103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371935749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PI-103 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17046 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pi-103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PI-103 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQX02F616F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.